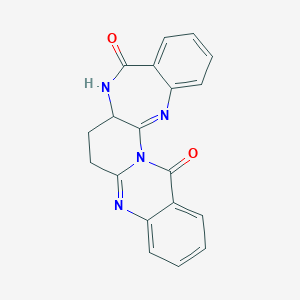
5-(4-Tolylthio)-2,4-diaminoquinazoline
概要
説明
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンは、キナゾリンアミン類に属する有機化合物です。 これらは、1つ以上のアミノ基で置換されたキナゾリン部分を有する複素環式芳香族化合物です 。 この化合物は、分子式C15H14N4S、分子量282.36 g/molを持ちます .
準備方法
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンの合成には、いくつかの工程が含まれます。一般的な方法の1つは、4-メチルチオフェノールを2,4-ジクロロキナゾリンと、炭酸カリウムなどの塩基の存在下で反応させる方法です。 この反応は、通常、ジメチルホルムアミド(DMF)などの溶媒中で、高温で行われます 。工業生産方法では、同様の合成ルートが用いられる場合がありますが、大規模生産向けに最適化され、より高い収率と純度が確保されています。
化学反応の分析
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、過酸化水素などの試薬を用いて酢酸中で酸化することができ、スルホキシドまたはスルホンが生成されます.
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応を起こすことができ、アミノ基は適切な条件下で他の求核剤に置き換えることができます。
これらの反応で使用される一般的な試薬には、過酸化水素、酢酸、水素化リチウムアルミニウムなどがあります。生成される主な生成物は、反応条件や使用される試薬によって異なります。
科学的研究の応用
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンは、科学研究においてさまざまな応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています.
医学: 病気に関与する特定の酵素や経路を標的とした治療薬としての可能性を探索する研究が進行中です.
産業: 新しい材料や化学プロセス開発に使用されています。
作用機序
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンの作用機序は、特定の分子標的との相互作用に関係しています。 既知の標的の1つは、葉酸経路に関与する酵素であるジヒドロ葉酸レダクターゼです 。この酵素を阻害することで、この化合物は、DNA複製や細胞分裂に必須なヌクレオチドの合成を阻害することができます。この機序は、特にその抗がん活性に関連しています。
類似の化合物との比較
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンは、以下のような他のキナゾリンアミンと比較することができます。
4-アミノキナゾリン: 異なる置換基を持つ別のキナゾリン誘導体。
2,4-ジアミノキナゾリン: 類似した構造だが、スルファニル基を欠いている。
5-[(4-メチルフェニル)スルファニル]-2,4-キナゾリンジアミンの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性をもたらします .
類似化合物との比較
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine can be compared with other quinazolinamines, such as:
4-Aminoquinazoline: Another quinazoline derivative with different substituents.
2,4-Diaminoquinazoline: Similar structure but lacks the sulfanyl group.
The uniqueness of 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJFGEAPSYQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332215 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168910-32-5 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?
A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)





![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)



